molecular formula C8H8ClF2N3 B6184684 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride CAS No. 2624122-62-7

1-(difluoromethyl)-1H-indazol-5-amine hydrochloride

Cat. No.: B6184684
CAS No.: 2624122-62-7
M. Wt: 219.6
InChI Key:
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Description

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride typically involves the introduction of a difluoromethyl group to an indazole precursor. One common method includes the reaction of 1H-indazole-5-amine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-indazole oxides, while reduction could produce difluoromethyl-indazole amines.

Scientific Research Applications

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride exerts its effects involves interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-indazol-5-amine hydrochloride
  • 1-(Chloromethyl)-1H-indazol-5-amine hydrochloride
  • 1-(Bromomethyl)-1H-indazol-5-amine hydrochloride

Comparison: 1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2624122-62-7

Molecular Formula

C8H8ClF2N3

Molecular Weight

219.6

Purity

95

Origin of Product

United States

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